6-(1H-1,2,4-triazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-(1H-1,2,4-triazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C14H17F3N6O and its molecular weight is 342.326. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds involves the incorporation of cyclic amines, such as piperidine, into fused pyridazine structures to exhibit antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This synthesis process aims to produce compounds with both antihistaminic and anti-inflammatory activities, making them potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
- Structural and electronic properties of anticonvulsant drugs involving substituted pyridazines, triazines, and pyrimidines have been analyzed, highlighting the significance of the orientation and delocalization of molecular groups in influencing drug activity (Georges et al., 1989).
Pharmacological Applications
- Research into the androgen receptor downregulator, AZD3514, has indicated the potential for treating advanced prostate cancer by modifying the basic piperazine nitrogen atom and introducing a solubilizing end group. This research underscores the importance of molecular modifications in enhancing drug efficacy and safety profiles (Bradbury et al., 2013).
- Studies on enamines have led to the synthesis of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, demonstrating the versatility of these compounds in generating pharmacologically relevant structures (Abdallah et al., 2007).
Chemical Properties and Potential Uses
- Investigations into the stereochemistry of nucleophilic displacements on specific substrates have provided insights into the synthesis pathways of compounds like LY335979 trihydrochloride, highlighting the importance of stereochemistry in the development of multidrug resistance modulators (Barnett et al., 2004).
- Synthesis and biological studies of triazolothiadiazines and triazolothiadiazoles containing specific moieties have been carried out to assess their antibacterial and insecticidal activities, indicating potential applications in developing new antimicrobial agents (Holla et al., 2006).
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O/c15-14(16,17)8-21-5-3-11(4-6-21)7-22-13(24)2-1-12(20-22)23-10-18-9-19-23/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLSFEQZODLREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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